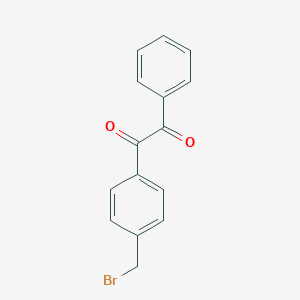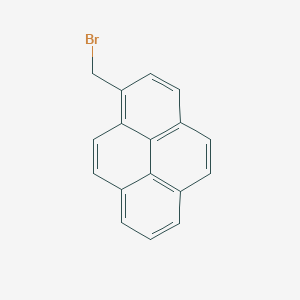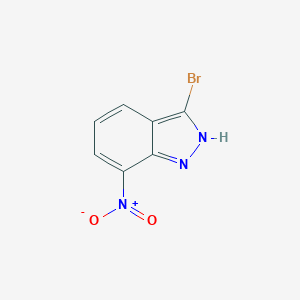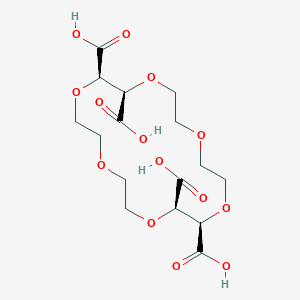
(2R,3R,11R,12R)-1,4,7,10,13,16-六氧杂环十八烷-2,3,11,12-四羧酸
描述
Synthesis Analysis
Synthesis of related macrocyclic compounds often involves strategies to form the cyclic backbone with subsequent functionalization to introduce carboxylic acid groups. For example, derivatives of 1,4,7,10,13,16-hexaazacyclooctadecane have been synthesized through reactions involving cyclization processes followed by functional group transformations (Katritzky et al., 1996). These methodologies could be adapted for the synthesis of "(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid" by incorporating suitable precursors for the ether and carboxylic functionalities.
Molecular Structure Analysis
The molecular structure of macrocyclic compounds similar to the one often features a cyclic backbone capable of adopting multiple conformations based on the positioning of its heteroatoms and side chains. The flexibility and size of the macrocycle allow for the encapsulation of metal ions within its cavity, forming stable complexes through coordination bonds. Structural determinations via X-ray crystallography of related compounds show diverse conformations that facilitate complexation with various metal ions, providing insight into the potential geometries that "(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid" might adopt to bind metal ions effectively (Gluziński et al., 1989).
Chemical Reactions and Properties
These macrocyclic compounds participate in complexation reactions with metal ions, acting as multidentate ligands. The ether and carboxylic acid functionalities present in "(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid" are particularly effective in coordinating with transition metals, leading to the formation of stable, cyclic complexes. Such reactions are crucial for the compound's applications in catalysis and material science, where the stability and specificity of metal-ligand interactions are key (Li et al., 2009).
科学研究应用
手性核磁共振鉴别剂: 它用作未衍生化氨基酸和α-甲基氨基酸的手性核磁共振鉴别剂 (Wenzel & Thurston, 2000)。
阳离子的络合剂: 该化合物是阳离子强有力的络合剂,可以稳定诸如 H3Λ2-NH3 双正离子之类的特殊阳离子 (Chevrier et al., 1987)。
立体化学和对映异构体的研究: 它在化学研究中具有应用,特别是在立体化学和对映异构体的相对构型的研究中 (Palkó et al., 2010)。
确定对映体纯度和绝对构型: 该化合物用于确定 β-氨基酸的对映体纯度和绝对构型 (Wenzel et al., 2009)。
对映体的制备: 手性 2,3,11,12-四苯基-1,4,7,10,13,16-六氧杂环十八烷的对映体可以由容易获得的手性前体制备 (Crosby et al., 1989)。
手性相转移催化剂: 它在不对称迈克尔加成中充当手性固液相转移催化剂 (Crosby et al., 1993)。
氨基酸的选择性受体: 该化合物充当具有平面芳香部分的氨基酸的选择性受体 (Kodama, 1996)。
大环醚-酯研究: 它用于合成和研究大环醚-酯、硫醚-酯和醚-硫代酯 (Fore et al., 1978)。
对映体过量的电位测定: 该化合物允许直接电位测定水溶液中 1-苯乙基铵离子的对映体过量 (Bussmann et al., 1984)。
溶剂化焓的研究: 它参与了在各种溶剂中的溶剂化焓研究 (Barannikov et al., 2004)。
有机化学中的对映选择性还原: 用于对映选择性还原前手性芳香酮 (Allwood et al., 1985)。
生物学研究: 在研究各种疾病中脂肪酸α-和β-氧化系统的立体化学中发挥作用 (Ferdinandusse et al., 2002)。
核磁共振中的对映异构体鉴别: 用于对映异构体鉴别异恶唑啉稠合的β-氨基酸衍生物 (Howard et al., 2013)。
铁(III)离子螯合剂: 参与合成和表征铁(III)离子螯合剂 (Bazzicalupi et al., 1998)。
含有二乙二醇基部分的大环化合物: 用于合成含有二乙二醇基部分的新系列大环化合物 (Podda et al., 1984)。
18-冠-6配合物的量热研究: 用于对 18-冠-6 与水溶液中各种离子的配合物进行精确的量热研究 (Ozutsumi & Ishiguro, 1992)。
生物系统中的脂氧合酶活性: 研究了其在海胆卵中的脂氧合酶活性 (Hawkins & Brash, 1987)。
配合物中的溶液构象: 研究了其在钙配合物的溶液构象中的作用 (Lewison et al., 1989)。
大环配合物的表征: 参与大环二氮杂冠醚配合物的表征 (Holz et al., 1990)。
属性
IUPAC Name |
(2R,3R,11R,12R)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERLKNAJSFDSQ-DDHJBXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H](OCCOCCO[C@H]([C@@H](OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152559 | |
| Record name | 18-Crown-6 2,3,11,12-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |
CAS RN |
119719-58-3, 61696-54-6 | |
| Record name | 18-Crown-6 2,3,11,12-tetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119719583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Crown-6 2,3,11,12-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crown ether/(+)-18-crown-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid primarily interacts with molecules containing primary amino groups, such as amino acids, amines, and amino alcohols. The interaction occurs through a combination of hydrogen bonding and electrostatic interactions. The crown ether cavity accommodates the protonated amino group of the target molecule, while the carboxylic acid groups on the crown ether form hydrogen bonds with other functional groups on the target molecule. [ [, , ] - See References at end of this response] This complexation leads to the formation of diastereomeric complexes with different stabilities, enabling the separation of enantiomers.
ANone: The differential binding affinities of enantiomers to the chiral stationary phase (CSP) containing (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid result in different retention times during chromatographic separation. This difference in retention times allows for the resolution and analysis of enantiomeric mixtures. [ [, ] ]
ANone: The molecular formula of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid is C18H28O14. Its molecular weight is 476.40 g/mol.
ANone: Yes, researchers have used NMR spectroscopy to characterize both the structure of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid and its interactions with chiral analytes. Proton (1H) and carbon (13C) NMR have been particularly useful in studying the complexation behavior of the crown ether with enantiomers. These studies have provided valuable insights into the chiral recognition mechanism and the specific interactions involved. [ [, ] ]
ANone: Researchers have explored several strategies to improve CSP stability. One approach involves using a "doubly tethered" approach, where the crown ether is attached to the silica gel at two points instead of one. This method has been shown to enhance stability, particularly under harsh chromatographic conditions. [ [, ] ] Another approach involves protecting residual aminopropyl groups on the silica surface, which can contribute to CSP degradation. [ [] ]
ANone: Yes, molecular modeling and dynamics simulations have been employed to gain insights into the chiral recognition mechanism of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid. These computational studies, often combined with NMR data, help visualize the three-dimensional structures of the crown ether-analyte complexes and elucidate the specific interactions responsible for chiral discrimination. [ [, ] ]
ANone: Structural modifications, such as altering the tethering group or modifying the free carboxylic acid groups of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid, can significantly influence its chiral recognition properties. For example, replacing the N-H amide tethering groups with N-CH3 amide groups has been shown to improve the resolution of certain analytes. [ [, ] ] Additionally, modifying the free carboxylic acid groups can impact the selectivity and resolution of enantiomers. [ [] ]
ANone: Increasing the spacer length between the crown ether and the silica gel support generally improves chiral resolution, particularly for more lipophilic analytes. This improved resolution is attributed to reduced steric hindrance and enhanced accessibility of the crown ether cavity for analyte binding. [ [] ]
ANone: The composition of the mobile phase, including the type and concentration of organic modifiers and acidic additives, can significantly impact the retention, selectivity, and resolution of analytes on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid based CSPs. Optimization of the mobile phase is crucial for achieving optimal separation performance. [ [, ] ]
ANone: High-performance liquid chromatography (HPLC) is the primary technique used to assess the performance of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid based CSPs. Parameters such as retention factor (k), separation factor (α), and resolution (Rs) are commonly used to quantify the separation efficiency and enantioselectivity of the CSPs. [ [, ] ]
ANone: Yes, in addition to HPLC, nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in studying (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid. It elucidates the chiral recognition mechanisms, identifies specific intermolecular interactions between the crown ether and analytes, and determines enantiomeric purity. [ [, ] ] Furthermore, capillary electrophoresis (CE), coupled with mass spectrometry (MS), offers high sensitivity for analyzing amino acids and neurotransmitters, leveraging the complexation abilities of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid. [ [, ] ]
ANone: (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid based CSPs have demonstrated broad applicability in resolving various racemic compounds containing primary amino groups. This includes α- and β-amino acids, amino alcohols, amines, α-aminocarbonyl compounds, and even some pharmaceuticals like tocainide and flecainide. [ [, , ] ]
ANone: Yes, studies have shown successful resolution of amide derivatives of cyclic α-amino acids, including proline and pipecolic acid, using (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid based CSPs. The choice of amide derivative and specific CSP structure influences separation efficiency. [ [] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




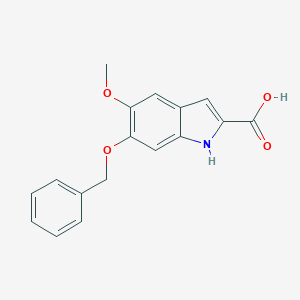




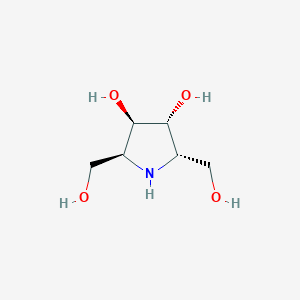


![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
